molecular formula C10H13BrN2O B2764363 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine CAS No. 2289219-96-9

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine

Cat. No. B2764363
CAS RN: 2289219-96-9
M. Wt: 257.131
InChI Key: KAZJGFZTQBUTIH-UHFFFAOYSA-N
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Description

“5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 2289219-96-9 . It has a molecular weight of 257.13 .


Molecular Structure Analysis

The InChI code for “5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine” is 1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13) . This indicates that the molecule consists of a pyridine ring substituted with a bromine atom, an amine group, and a cyclopropylethoxy group.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Agents: 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine exhibits promising anticancer properties. Researchers are investigating its potential as a targeted therapy for specific cancer types. Preclinical studies have shown inhibition of tumor growth and metastasis in animal models .

Kinase Inhibitors: This compound may act as a kinase inhibitor, affecting cellular signaling pathways. Kinase inhibitors play a crucial role in drug discovery, especially for diseases like cancer and inflammatory disorders. Researchers are exploring its selectivity and efficacy against specific kinases .

Agrochemicals and Crop Protection

Herbicides: 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine could serve as a building block for designing herbicides. Its unique structure may allow for selective targeting of weed-specific enzymes or pathways. Researchers are investigating its herbicidal activity and safety profiles .

Material Science and Organic Synthesis

Building Blocks for Heterocyclic Compounds: The bromopyridine moiety in this compound makes it a valuable building block for synthesizing various heterocyclic compounds. Organic chemists use it to create novel materials, ligands, and functional molecules .

Cross-Coupling Reactions: Researchers employ 5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form C-C or C-N bonds. These reactions are essential in the synthesis of complex organic molecules .

Biological Studies

Chemical Biology Probes: Scientists use this compound as a chemical probe to study biological processes. By modifying its structure, they can create derivatives that selectively interact with specific proteins, receptors, or enzymes .

Miscellaneous Applications

Photoluminescent Materials: While not extensively explored, the bromopyridine scaffold could find applications in photoluminescent materials. Researchers investigate its potential as a fluorophore or phosphorescent emitter .

Other Research Areas: Researchers continue to explore additional applications, including its use in catalysis, ligand design, and as a starting point for novel drug candidates .

Safety and Hazards

The safety information for “5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZJGFZTQBUTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=CC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine

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